1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene
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Overview
Description
1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H17NO6. It is characterized by the presence of methoxy groups and a nitrophenoxy ethoxy substituent on a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1,3-dimethoxybenzene with 2-(4-nitrophenoxy)ethanol under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of 1,3-dimethoxy-2-[2-(4-aminophenoxy)ethoxy]benzene.
Reduction: Formation of 1,3-dimethoxy-2-[2-(4-aminophenoxy)ethoxy]benzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The compound’s methoxy and ethoxy groups may also play a role in its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethoxy-2-[2-(4-aminophenoxy)ethoxy]benzene: Similar structure but with an amino group instead of a nitro group.
1,3-dimethoxy-2-[2-(4-chlorophenoxy)ethoxy]benzene: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene is unique due to the presence of both methoxy and nitrophenoxy ethoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,3-dimethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-20-14-4-3-5-15(21-2)16(14)23-11-10-22-13-8-6-12(7-9-13)17(18)19/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSTWKNQFGJUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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